molecular formula C12H13N B11715466 2-(3,5-Dimethylphenyl)pyrrole

2-(3,5-Dimethylphenyl)pyrrole

Cat. No.: B11715466
M. Wt: 171.24 g/mol
InChI Key: KXSHGUHNGUPEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)pyrrole is a chemical compound with the molecular formula C18H23N . It features a pyrrole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant role across industrial and pharmaceutical domains . The pyrrole ring is a five-membered aromatic heterocycle rich in electrons, allowing it to engage in various molecular interactions such as hydrogen bonding and π-π stacking, which are essential for binding to biological targets . Pyrrole derivatives are investigated for a broad spectrum of pharmacological applications, including as antifungal, antimicrobial, anti-inflammatory, and antitumor agents . Furthermore, pyrrole-containing compounds are valuable intermediates in organic synthesis and are utilized in materials science, for instance, in the functionalization of carbon black for use in elastomeric composites, which can lead to applications in low-energy dissipation materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h3-8,13H,1-2H3

InChI Key

KXSHGUHNGUPEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CN2)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 2 3,5 Dimethylphenyl Pyrrole and Its Derivatives

Classic Pyrrole (B145914) Synthesis Approaches and Their Adaptations

Several classical methods for pyrrole synthesis have been developed and remain fundamental in organic chemistry. researchgate.net These include the Paal-Knorr, Knorr, Hantzsch, and Barton-Zard syntheses, each offering a unique pathway to the pyrrole ring system.

Paal-Knorr Condensation: Principles and Recent Modifications

The Paal-Knorr synthesis is a straightforward and widely utilized method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inorganic-chemistry.orgwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can lead to the formation of furans as the major product. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is proposed that the reaction begins with the amine attacking a protonated carbonyl group to form a hemiaminal intermediate. organic-chemistry.orguctm.edu This is followed by an attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product. wikipedia.orguctm.edu The rate-determining step is the ring formation. alfa-chemistry.com

Despite its utility, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. researchgate.netrgmcet.edu.in To overcome these limitations, numerous modifications have been developed. These include the use of various catalysts to improve reaction rates and yields. uctm.edu Modern adaptations often focus on greener and more efficient methodologies, such as using water as a solvent or employing microwave irradiation to accelerate the reaction. uctm.edupensoft.netresearchgate.net For instance, crystalline salicylic (B10762653) acid has been shown to be an effective organocatalyst for the Paal-Knorr synthesis under microwave conditions. ias.ac.in Furthermore, catalyst and solvent-free conditions have been successfully applied by simply stirring the reactants at room temperature. rsc.org

A notable modification involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound, which can react with various amines in the presence of a catalyst like iron(III) chloride in water to produce N-substituted pyrroles under mild conditions. organic-chemistry.org

Table 1: Modifications of the Paal-Knorr Synthesis

ModificationCatalyst/ConditionsKey Advantages
Microwave-assisted synthesisAcetic acid, 120-150°CReduced reaction time (2-10 min), good yields (65-89%) pensoft.net
OrganocatalysisCrystalline salicylic acid, microwaveUltrafast, metal-free ias.ac.in
Green ChemistryWater as solventEnvironmentally friendly researchgate.net
Catalyst and Solvent-FreeStirring at room temperatureUltimate green conditions, excellent yields rsc.org
Use of 1,4-Dicarbonyl Surrogate2,5-dimethoxytetrahydrofuran, Iron(III) chlorideMild reaction conditions, good to excellent yields organic-chemistry.org
Lewis Acid CatalysisMgI2Mild conditions, high stereoselectivity for chiral pyrroles sioc-journal.cn

Knorr Pyrrole Synthesis: Mechanistic Insights and Modern Protocols

The Knorr pyrrole synthesis is another cornerstone method for constructing substituted pyrroles. wikipedia.org It involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Due to the instability and tendency of α-aminoketones to self-condense, they are typically prepared in situ. wikipedia.orgthermofisher.com A common method for this is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org

The mechanism of the Knorr synthesis commences with the condensation of the α-amino-ketone and the β-ketoester to form an imine. wikipedia.org This imine then tautomerizes to an enamine, which subsequently undergoes cyclization. The final steps involve the elimination of a water molecule and tautomerization to furnish the aromatic pyrrole ring. wikipedia.org

The original Knorr synthesis, reported in 1884, utilized two equivalents of ethyl acetoacetate, with one being converted to ethyl 2-oximinoacetoacetate before reduction and condensation. wikipedia.org Modern protocols often involve the gradual addition of the oxime solution and zinc dust to a solution of the β-ketoester in acetic acid. wikipedia.org This reaction can be highly exothermic. wikipedia.org

An example of a product from the Knorr synthesis is "Knorr's Pyrrole," which is diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org This compound can be further derivatized; for example, selective saponification of the ester at the 2-position can be achieved with one equivalent of sodium hydroxide. wikipedia.org

Table 2: Key Steps in the Knorr Pyrrole Synthesis

StepDescription
1. In situ formation of α-aminoketone Reduction of an α-oximino-ketone (prepared from a β-ketoester and a nitrosating agent) using zinc and acetic acid. wikipedia.org
2. Condensation The newly formed α-aminoketone reacts with another molecule of the β-ketoester to form an imine. wikipedia.org
3. Tautomerization The imine tautomerizes to a more stable enamine intermediate. wikipedia.org
4. Cyclization The enamine undergoes an intramolecular cyclization. wikipedia.org
5. Dehydration and Aromatization Elimination of a water molecule followed by tautomerization leads to the final substituted pyrrole. wikipedia.org

Hantzsch Pyrrole Synthesis and its Applications

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is valuable for accessing a variety of pyrrole derivatives, which are important in medicinal chemistry. wikipedia.org

The mechanism begins with the reaction of the amine with the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent loss of a water molecule yields an imine, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. The final step involves the elimination of a hydrogen atom and rearrangement of the double bonds to give the aromatic pyrrole. wikipedia.org

The Hantzsch synthesis has been adapted for various applications, including the synthesis of 2,3-dicarbonylated pyrroles, which are useful intermediates for total synthesis, and the preparation of substituted indoles. wikipedia.orgacs.org Non-conventional conditions, such as the use of continuous flow chemistry, have been employed to rapidly generate libraries of substituted pyrroles with significantly reduced reaction times. wikipedia.orgthieme-connect.com

Table 3: Reactants and Products in Hantzsch Pyrrole Synthesis

Reactant 1Reactant 2Reactant 3Product
β-ketoester wikipedia.orgAmmonia or Primary Amine wikipedia.orgα-haloketone wikipedia.orgSubstituted Pyrrole wikipedia.org

Barton-Zard Reaction and its Utility

The Barton-Zard reaction offers a distinct pathway to pyrrole derivatives by reacting a nitroalkene with an α-isocyanide in the presence of a base. wikipedia.org This method has been utilized for the synthesis of various pyrrole-containing structures, including polypyrroles and porphyrins. wikipedia.org

The mechanism of the Barton-Zard reaction involves several key steps:

Base-catalyzed enolization of the α-isocyanide. wikipedia.org

A Michael-type addition of the resulting enolate to the nitroalkene. wikipedia.org

A 5-endo-dig cyclization. wikipedia.org

Base-catalyzed elimination of the nitro group. wikipedia.org

Tautomerization to yield the aromatic pyrrole. wikipedia.org

The scope of the Barton-Zard reaction is broad, and it can be applied to aromatic nitro compounds as well. wikipedia.org Recent advancements have focused on developing asymmetric versions of this reaction to produce axially chiral pyrroles. acs.orgchim.it For instance, an atropenantioselective Barton-Zard reaction has been developed using a silver oxide catalyst and a chiral phosphine (B1218219) ligand, providing access to axially chiral 3-(hetero)aryl pyrroles. acs.org

Catalytic Strategies for Pyrrole Annulation and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations. The synthesis of pyrroles has greatly benefited from the development of various catalytic strategies.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrroles, offering atom-economical and environmentally benign routes. arkat-usa.org Various metals, including palladium, rhodium, copper, gold, iron, and manganese, have been employed to catalyze the formation of the pyrrole ring through different cyclization pathways. organic-chemistry.orgarkat-usa.orgnih.gov

Palladium-catalyzed reactions are particularly versatile for constructing pyrroles. One approach involves the palladium-catalyzed coupling of (pyrrolyl)zinc chloride with aryl halides to produce 2-arylpyrroles. researchgate.net This method is tolerant of a wide range of functional groups and steric hindrance. researchgate.net Another palladium-catalyzed multicomponent reaction involves the reaction of aryl iodides, carbon monoxide, and alkyne-tethered imines to generate fused-ring pyrroles. acs.org Furthermore, Pd(II)-catalyzed oxidative C-C coupling of substituted aliphatic nitriles with arylboronic acids, followed by in situ cyclodehydration, provides a green, one-pot synthesis of 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org

Gold catalysts have been utilized in cascade reactions for pyrrole synthesis. For example, a gold(I)-catalyzed cascade involving the addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization, provides a modular approach to various substituted pyrroles. organic-chemistry.org

Other metals also play a significant role. Copper(I) iodide can catalyze the cycloisomerization of alkynyl ketones and the reaction of propargyl imines to form substituted furans and pyrroles, respectively. arkat-usa.org Iron-catalyzed radical cycloaddition of enamides and 2H-azirines offers a route to triaryl-substituted pyrroles under mild conditions. organic-chemistry.org A manganese-catalyzed conversion of primary diols and amines provides a highly selective and atom-economic synthesis of 2,5-unsubstituted pyrroles, with water and hydrogen gas as the only byproducts. organic-chemistry.org Rhodium catalysts have been used in the reaction of alkynes with 2-vinylaziridines to produce functionalized pyrroles. nih.gov

Bismuth(III) catalysts have been shown to be effective in a domino aza-Nazarov/1,2-Wagner-Meerwein shift sequence for the synthesis of highly substituted pyrroles. rsc.org

Table 4: Examples of Metal-Catalyzed Pyrrole Syntheses

Metal CatalystReactantsProduct Type
Palladium(II)Substituted aliphatic nitriles, arylboronic acids3-substituted 2-aryl-1H-pyrroles organic-chemistry.org
Gold(I)Acetals, alkynesSubstituted pyrroles organic-chemistry.org
Copper(I)Propargyl imines3-thio substituted pyrroles arkat-usa.org
IronEnamides, 2H-azirinesTriaryl-substituted pyrroles organic-chemistry.org
ManganesePrimary diols, amines2,5-unsubstituted pyrroles organic-chemistry.org
RhodiumAlkynes, 2-vinylaziridinesFunctionalized pyrroles nih.gov
Bismuth(III)Tertiary alcohols derived from divinyl ketonesHighly substituted pyrroles rsc.org
Copper-Catalyzed Oxidative Coupling Reactions

Nanocatalysis in Pyrrole Synthesis

The use of nanocatalysts in organic synthesis aligns with green chemistry principles by offering high catalytic activity, selectivity, and the potential for easy recovery and reuse. Various nanocatalysts have been successfully employed for pyrrole synthesis. nih.govescholarship.org

Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), are particularly attractive due to their straightforward separation from the reaction mixture using an external magnet. nih.govresearchgate.net For example, Fe₃O₄ nanoparticles functionalized with diethylenetriaminepentaacetic acid (DTPA) have been used to catalyze the Paal-Knorr synthesis of N-substituted pyrroles from primary amines and 2,5-hexanedione (B30556) in an environmentally benign ethanol/water mixture. nih.gov Similarly, Co₃O₄ nanoparticles have been demonstrated as a recyclable and efficient catalyst for the multi-component synthesis of novel pyrrole derivatives at room temperature, showing high yields and recyclability for up to six cycles. researchgate.net Zinc oxide (ZnO) nanoparticles have also been utilized in a three-component, one-pot synthesis of tetrasubstituted pyrroles under sonochemical conditions. nih.gov

Table 5: Nanocatalysts in Pyrrole Synthesis

Nanocatalyst Reaction Type Key Advantages
Fe₃O₄/DTPA Paal-Knorr condensation Recyclable, mild conditions, green solvent. nih.gov
Co₃O₄ nanoparticles Multi-component reaction High efficiency, room temperature, recyclable up to 6 times. researchgate.net
ZnO nanoparticles Three-component reaction Solvent-free, sonochemical activation, good yields. nih.gov
Fe₃O₄@SiO₂-Guanidine-SO₃H Multi-component reaction Solvent-free, low reaction times, excellent yields. nih.gov

C-H Borylation and Suzuki Coupling Strategies for Arylpyrroles

The combination of C-H borylation and Suzuki-Miyaura cross-coupling represents a highly efficient and modular two-step strategy for the synthesis of arylpyrroles. This approach avoids the often tedious preparation of organometallic pyrrole precursors. iupac.org

The first step involves the iridium-catalyzed C-H borylation of a pyrrole ring. This reaction can be highly regioselective; for instance, commercially available methyl 1H-pyrrole-2-carboxylate is selectively borylated at the C-5 position. mdpi.comiupac.org A key advantage of this method is its tolerance of the acidic N-H proton, circumventing the need for protection-deprotection sequences. iupac.org The resulting pyrroleboronic esters, such as pinacol (B44631) boronates, are generally stable and can be easily isolated or used in situ. researchgate.netrsc.org

The second step is the palladium-catalyzed Suzuki-Miyaura coupling of the pyrroleboronic ester with an aryl halide. This reaction exhibits broad functional group tolerance on the aryl halide partner, including those with acidic protons. iupac.org This strategy has been successfully applied to the synthesis of 5-aryl- and 5-heteroaryl-pyrrole-2-carboxylates in good to excellent yields. mdpi.comiupac.org Specifically, the coupling of 5-borylpyrrole with 3,5-dimethylbromobenzene using a Pd(OAc)₂/SPhos catalyst system provides a direct route to pyrroles containing the 3,5-dimethylphenyl moiety.

Table 6: Two-Step C-H Borylation/Suzuki Coupling for 5-Aryl-Pyrrole-2-Carboxylates mdpi.comiupac.org

Step Catalyst System Reactants Product Yield
1. C-H Borylation [Ir(cod)Cl]₂ / dtbpy Methyl 1H-pyrrole-2-carboxylate, B₂pin₂ Methyl 5-boryl-1H-pyrrole-2-carboxylate 85-92%
2. Suzuki Coupling Pd(OAc)₂ / SPhos / K₃PO₄ Methyl 5-boryl-1H-pyrrole-2-carboxylate, Aryl Bromide Methyl 5-aryl-1H-pyrrole-2-carboxylate Good to Excellent

Green Chemistry Principles in Pyrrole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cibtech.org Several of the aforementioned catalytic methods embody these principles.

The use of earth-abundant and low-toxicity metal catalysts, such as iron and copper, is a key green strategy. acs.orgresearchgate.net Iron-catalyzed cascade reactions for pyrrole synthesis from nitroarenes, using green reductants like formic acid or molecular hydrogen, have been developed. acs.orgchim.it These reactions can proceed at low temperatures with high functional group tolerance. chim.it

Solvent choice is critical. Performing reactions in water, the most environmentally benign solvent, is highly desirable. researchgate.net The Paal-Knorr condensation has been successfully carried out in water using catalysts like iron(III) chloride or even under catalyst-free conditions. organic-chemistry.orgresearchgate.net Solvent-free conditions, often facilitated by techniques like ball milling or using nanocatalysts, represent another significant green advancement by minimizing waste. d-nb.infonih.gov

Atom economy is maximized in cascade and multicomponent reactions, where multiple bonds are formed in a single operation, reducing the number of steps and purification procedures. researchgate.net Dehydrogenative couplings that produce only water or hydrogen as byproducts are inherently atom-economical. rsc.org Finally, the development of photochemical and electrochemical methods for pyrrole synthesis offers sustainable alternatives that utilize light or electricity as clean reagents. rsc.org

Photo- and Electrochemical Synthesis Methods

Photochemical and electrochemical methods have gained significant attention as sustainable and powerful tools for organic synthesis, offering novel pathways for constructing substituted pyrroles from various nitrogen-containing precursors. rsc.orgbeilstein-journals.org These techniques often proceed under mild conditions and can provide access to complex molecular architectures.

Electrochemical synthesis represents a green chemistry approach, utilizing electricity to drive chemical transformations. One such strategy is the electrochemical oxidative annulation of primary amines with ketones or aldehydes. rsc.org For instance, the reaction between primary amines and 1,3-dicarbonyl compounds can yield polysubstituted pyrroles through an electrochemically-driven process. rsc.org Another advanced method involves an electro-photochemical (EPC) reaction of aryl diazoesters, which generates radical anions that can react with other components to form imide-fused pyrrole systems without the need for external catalysts or reagents. nih.gov

Photochemical methods also provide unique routes to pyrrole derivatives. A notable example is the photostimulated intramolecular O-arylation of 2-pyrrole carboxamides, which proceeds via a C-O cyclization to yield 2-pyrrolyl benzoxazoles in good to excellent yields. nih.gov This reaction highlights the ability of light to induce specific bond formations. Furthermore, photoredox catalysis can be employed for the C-H arylation of pre-formed pyrrole rings, demonstrating a method for functionalization rather than de novo synthesis. beilstein-journals.org While these methods are broadly applicable for the synthesis of substituted aryl-pyrroles, specific examples detailing the photo- or electrochemical synthesis of the parent 2-(3,5-dimethylphenyl)pyrrole are not prominently featured in recent literature.

Solvent-Free and Catalyst-Free Protocols

In response to growing environmental concerns, significant effort has been directed toward developing synthetic protocols that minimize or eliminate the use of volatile organic solvents and catalysts. beilstein-journals.orgrsc.org These "green" approaches often lead to simpler reaction setups, easier purification, and reduced chemical waste.

The Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been successfully adapted to catalyst- and solvent-free conditions. rsc.org Studies have shown that reacting 2,5-hexanedione with various anilines can proceed efficiently by simple stirring at room temperature without any additives, yielding the corresponding N-aryl pyrroles in excellent yields. rsc.orgresearchgate.net This method's efficiency is dependent on the amine's basicity, which facilitates the cyclization and dehydration steps. researchgate.net

Similarly, the Clauson-Kaas reaction, which typically uses 2,5-dimethoxytetrahydrofuran as the four-carbon source, can be performed under solvent-free conditions. One reported protocol describes the reaction between various aromatic amines and 2,5-dimethoxytetrahydrofuran without a catalyst to produce N-substituted pyrroles. beilstein-journals.org While many solvent-free methods still employ a catalyst to improve efficiency, such as montmorillonite (B579905) K-10 clay or scandium triflate, the complete exclusion of both solvent and catalyst represents the ultimate goal in green synthesis for this class of compounds. clockss.orgresearchgate.net These protocols are generally applicable to a wide range of amines, including substituted anilines, making them suitable for the synthesis of various aryl-pyrrole derivatives.

Multicomponent Reaction (MCR) Strategies for Functionalized Pyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netacs.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it a powerful tool for synthesizing functionalized pyrroles. acs.org

A notable application of this strategy is the palladium-catalyzed, multicomponent synthesis of fused-ring pyrroles. In one study, a derivative of this compound was synthesized through a tandem catalytic MCR involving an aryl iodide, carbon monoxide, and an alkyne-tethered imine. rsc.org This reaction tolerated a variety of substituents on the imine component, including the 3,5-dimethylphenyl group. rsc.org The specific derivative, 1-Benzyl-2-(3,5-dimethylphenyl)-3-methyl-1,4-dihydrochromeno[4,3-b]pyrrole, was isolated in a 63% yield, demonstrating the viability of MCRs for creating complex molecules based on the target scaffold. rsc.org

The versatility of MCRs allows for the synthesis of diverse pyrrole structures by varying the starting components. Common MCRs for pyrrole synthesis include variations of the Hantzsch synthesis, which can involve the reaction of an α-halo ketone, a β-ketoester, and an amine. rsc.org Other MCRs may involve the reaction of 1,3-dicarbonyl compounds, benzoin, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. clockss.org These strategies underscore the modularity and efficiency of MCRs in constructing highly substituted pyrrole ring systems.

Table 1: Examples of Fused Pyrrole Derivatives Synthesized via Multicomponent Reaction Data sourced from The Journal of Organic Chemistry. rsc.org

Compound NameStructureYield
1-Ethyl-2-(4-methoxyphenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole95%
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1,4-dihydrochromeno[4,3-b]pyrrole85%
1-Benzyl-2-(3,5-dimethylphenyl)-3-methyl-1,4-dihydrochromeno[4,3-b]pyrrole63%
1-Ethyl-2-(3-methoxyphenyl)-3-methyl-1,4-dihydrochromeno[4,3-b]pyrrole60%

Regioselectivity and Pathway Selectivity Control in Pyrrole Formation

Controlling regioselectivity—the preferential formation of one constitutional isomer over another—is a central challenge in the synthesis of substituted pyrroles. researchgate.net Advanced synthetic methods now offer remarkable control over reaction pathways, allowing for the selective synthesis of specific pyrrole isomers from common precursors.

A compelling example of pathway selectivity is the divergent synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals. beilstein-journals.orgpensoft.net By carefully selecting the catalyst and solvent, the reaction can be directed towards either a [3+2] or a [4+2] annulation pathway. Specifically, the reaction of a ketoxime acetate with an ynal in the presence of silver carbonate (Ag₂CO₃) as the catalyst in dichloroethane (DCE) selectively yields highly substituted pyrroles. beilstein-journals.orgpensoft.net This methodology was successfully used to synthesize (3,5-Dimethylphenyl)(5-phenyl-1H-pyrrol-2-yl)methanone, a derivative of the target compound, with excellent regioselectivity and a 74% yield. beilstein-journals.orgpensoft.net

Mechanistic investigations reveal that such selectivity often arises from controlling rearrangement pathways. In the synthesis of trisubstituted pyrroles from O-vinyl oximes, the reaction can proceed through either a researchgate.netresearchgate.net sigmatropic rearrangement followed by a Paal-Knorr cyclization to yield a 2,3,4-trisubstituted pyrrole, or a rsc.orgresearchgate.net rearrangement to produce a 2,3,5-trisubstituted pyrrole. nih.gov The choice of pathway can be influenced by factors that favor or disfavor enolization, such as the nature of the substituents or the addition of a base. nih.gov This level of control is crucial for the rational design and synthesis of complex, functionalized pyrrole derivatives with defined substitution patterns.

Table 2: Examples of Regioselectively Synthesized Pyrrole Derivatives Data sourced from ACS Omega. pensoft.net

Compound NameStructureYield
Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone82%
Phenyl(5-(o-tolyl)-1H-pyrrol-2-yl)methanone78%
(3,5-Dimethylphenyl)(5-phenyl-1H-pyrrol-2-yl)methanone74%
(5-(2-Bromophenyl)-1H-pyrrol-2-yl)(phenyl)methanone68%
(5-Phenyl-1H-pyrrol-2-yl)(3-(trifluoromethyl)phenyl)methanone60%

Advanced Functionalization and Reactivity Studies of the 2 3,5 Dimethylphenyl Pyrrole Scaffold

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring in 2-(3,5-dimethylphenyl)pyrrole is highly activated towards electrophilic attack. Due to the directing effect of the nitrogen atom, substitution is heavily favored at the α-position (C5) adjacent to the NH group, as this pathway proceeds through a more stabilized cationic intermediate with three resonance structures. onlineorganicchemistrytutor.comaklectures.com The presence of the bulky 3,5-dimethylphenyl group at the C2 position further reinforces this selectivity, sterically hindering attack at the C3 position and electronically favoring the C5 position.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. However, the high reactivity of the pyrrole ring necessitates the use of mild reagents to prevent polymerization or degradation.

Nitration: Traditional nitrating agents like concentrated nitric acid and sulfuric acid are often too harsh for pyrroles. researchgate.net Milder conditions are required to achieve controlled mononitration. For related N-aryl pyrroles, nitration using silica (B1680970) gel treated with concentrated nitric acid has been shown to be effective. nih.gov Another approach involves using reagents like N-nitropyrazole in the presence of a Lewis acid catalyst, which allows for late-stage C-H nitration of complex molecules under controlled conditions. nih.gov For the this compound scaffold, nitration is predicted to occur selectively at the C5 position.

Sulfonation: The sulfonation of pyrroles is also challenging due to the acidic conditions typically employed. acs.org Reagents such as the sulfur trioxide-pyridine complex are often used to introduce a sulfonic acid group onto the pyrrole ring under milder, non-acidic conditions. For aromatic compounds in general, solid-supported catalysts like silica-supported perchloric acid (HClO₄) or potassium hydrogen sulfate (B86663) (KHSO₄) under solvent-free conditions have been developed as a green alternative for sulfonation. researchgate.net The sulfonation of this compound would be expected to yield this compound-5-sulfonic acid.

Table 1: Summary of Electrophilic Nitration and Sulfonation Studies

ReactionReagentExpected Major ProductReference
NitrationHNO₃/Silica Gel5-Nitro-2-(3,5-dimethylphenyl)pyrrole nih.gov
SulfonationSO₃-Pyridine ComplexThis compound-5-sulfonic acid 20.210.105

Acylation reactions are crucial for introducing ketone or aldehyde functionalities, which serve as versatile handles for further chemical modifications.

Acylation: Friedel-Crafts acylation of pyrroles can be achieved using acid chlorides or anhydrides with a Lewis acid catalyst. rsc.org However, due to the high reactivity of pyrroles, milder conditions are often preferred. For instance, the acylation of N-phenylsulfonylpyrrole with AlCl₃ as a catalyst can direct acylation to the 3-position, while BF₃·OEt₂ catalysis favors the 2-position. researchgate.net For this compound, acylation is expected to occur predominantly at the C5 position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrrole. organic-chemistry.orgchemtube3d.com The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemtube3d.com This reaction is generally regioselective for the α-position of the pyrrole ring. thieme-connect.comiust.ac.ir When applied to this compound, this reaction would yield 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. Studies on related N-arylpyrroles have shown that the use of sterically bulky formamides can influence the regioselectivity, sometimes favoring formylation at the β-position. researchgate.netthieme-connect.com

Houben-Hoesch Reaction: The Houben-Hoesch reaction is used to synthesize aryl ketones from phenols or other activated arenes and nitriles, using an acid catalyst. While less common for simple pyrroles, it represents a potential route for introducing acyl groups onto the pyrrole ring.

Table 2: Key Acylation and Formylation Reactions

Reaction NameReagentsTypical Product on this compoundReference
Friedel-Crafts AcylationAcetyl chloride, Lewis Acid1-(5-(3,5-Dimethylphenyl)-1H-pyrrol-2-yl)ethan-1-one rsc.org
Vilsmeier-Haack FormylationPOCl₃, DMF5-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde organic-chemistry.orgthieme-connect.com

Nitration and Sulfonation Studies

Carbon-Hydrogen (C-H) Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. dmaiti.comresearchgate.net

Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in developing C-H activation strategies for pyrroles. acs.orgacs.org These methods can be directed by a functional group or proceed through non-directed activation based on the inherent reactivity of the C-H bonds. dmaiti.com

For 2-arylpyrroles, palladium-catalyzed C-H olefination and arylation have been developed, often utilizing a directing group to control regioselectivity. researchgate.net For instance, the C-H bonds on the pyrrole ring or the appended aryl ring can be targeted. Rhodium(III)-catalyzed C-H activation has also been shown to be effective for the annulation of α,β-unsaturated oximes with aldehydes to form substituted pyrroles. acs.org In the context of this compound, metal-catalyzed C-H activation could be used to introduce new carbon-carbon or carbon-heteroatom bonds at either the C5 position of the pyrrole or the ortho-positions of the dimethylphenyl ring.

Radical-based C-H functionalization offers a complementary approach to metal-catalyzed methods. researchgate.net These reactions often proceed under metal-free oxidative conditions, generating radical intermediates that can react with the pyrrole ring. acs.org

Aryl radicals, generated from arylhydrazines in the presence of an oxidant like air, can couple with N-methylpyrrole at the C2 position. acs.org Photoredox catalysis provides another mild method for generating radicals. rsc.org For example, visible-light-induced decarboxylation of α-amino acids can produce radicals for synthetic transformations. rsc.org These radical-based methods could potentially be applied to the functionalization of this compound, likely leading to substitution at the most electron-rich and sterically accessible C5 position.

Metal-Catalyzed C-H Activation in Pyrroles

Nucleophilic Substitution and Derivatization Strategies

While the electron-rich pyrrole ring is generally unreactive towards nucleophiles, derivatization at the nitrogen atom is a common and important strategy. Nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups.

N-Derivatization: The pyrrole nitrogen is acidic and can be deprotonated with a base to form a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles. Common derivatization strategies include N-alkylation and N-arylation. For example, reacting 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-fluorobenzyl bromide under basic conditions leads to N-alkylation. This approach allows for the introduction of a wide variety of substituents on the nitrogen atom of the this compound scaffold, which can be used to modulate the electronic properties and steric profile of the molecule.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the pyrrole ring is rare. However, if the pyrrole ring is substituted with powerful electron-withdrawing groups, such as a nitro group, SNAr can become feasible. A more common strategy involves nucleophilic substitution on an appended aryl ring. For instance, N-pentafluorophenyl pyrroles can undergo SNAr where fluoride (B91410) is displaced by other nucleophiles. researchgate.net

Oxidative Reactions of the Pyrrole Ring

The pyrrole ring within the this compound scaffold is susceptible to oxidation, a reaction that can lead to a variety of products depending on the oxidizing agent and reaction conditions. While direct oxidative studies on this compound are not extensively detailed in the provided results, the reactivity of similar polyphenyl-substituted pyrroles offers significant insights. For instance, the oxidation of 2,5-diphenylpyrrole with potassium dichromate yields a dimeric bipyrrole and a related hydroxy derivative. This suggests that the pyrrole ring's C-C bonds can be susceptible to coupling reactions under oxidative conditions.

Furthermore, in derivatives of the core scaffold, such as 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, the aldehyde group is readily oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide. This highlights the chemoselectivity possible in oxidative reactions, where a substituent on the pyrrole ring can be targeted without altering the ring itself. The air sensitivity of some pyrrole derivatives, particularly those with aldehyde groups, also points to the potential for ambient oxidation.

A key transformation observed in the oxidation of polyarylpyrroles is the formation of more complex, fused heterocyclic systems. The oxidation of 2,5-diphenylpyrrole not only produced dimers but also a tetracyclic benzo[g]pyrrolo[3.2-e]indole derivative. This indicates that oxidative reactions can facilitate intramolecular cyclizations involving the phenyl substituents and the pyrrole ring, a pathway that could be relevant for the this compound scaffold.

Table 1: Oxidative Reaction Products of Related Pyrrole Scaffolds
Starting MaterialOxidizing AgentKey ProductsReference
2,5-DiphenylpyrrolePotassium Dichromate2,2′,5,5′-Tetraphenyl-3,3′-bipyrrole, 3-(2,5-Diphenylpyrrol-3-yl)-2,5-diphenyl-2H-pyrrol-2-ol, 1,6a-Dihydro-2,5,6a-triphenylbenzo[g]pyrrolo[3.2-e]indole
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehydePotassium Permanganate or Chromium Trioxide1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

Heterocycle Ring Functionalization

Direct functionalization of the pyrrole ring in the this compound scaffold is a crucial strategy for synthesizing a diverse range of derivatives. Various methods have been developed to introduce substituents at different positions of the pyrrole nucleus.

One of the most powerful techniques for C-H functionalization is transition metal-catalyzed cross-coupling. For instance, Suzuki coupling reactions are widely employed to introduce aryl groups onto the pyrrole ring. This method offers mild reaction conditions and a broad tolerance for various functional groups. A two-step process involving the catalytic borylation of a pyrrole-2-carboxylate ester followed by a Suzuki coupling has been shown to be effective for producing 5-aryl-pyrrole-2-carboxylates, including a derivative with a 3,5-dimethylphenyl group. This approach avoids the need for N-H protection and deprotection steps, enhancing synthetic efficiency.

Palladium-catalyzed C-H alkenylation has also been demonstrated for pyrroles, allowing for the introduction of alkene substituents. Furthermore, manganese(I)-catalyzed C-H 3,3-difluoroallylation and rhodium-catalyzed difluoroalkylation provide routes to fluorinated pyrrole derivatives. These methods highlight the versatility of metal catalysis in achieving specific functionalizations of the pyrrole ring.

Table 2: Examples of Heterocycle Ring Functionalization
Reaction TypeCatalyst/ReagentFunctional Group IntroducedReference
Suzuki CouplingPd(OAc)2/SPhos or Pd(PPh3)4(Hetero)aryl groups
C-H AlkenylationPalladium with a thioether ligandAlkenes
C-H 3,3-DifluoroallylationManganese(I)3,3-Difluoroallyl group
C-H DifluoroalkylationRhodiumDifluoroalkyl group
NitrationNot specifiedNitro group (on phenyl ring)

Functional Group Tolerance and Scope in Derivatization Schemes

The utility of a synthetic method is often defined by its tolerance for a wide range of functional groups, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Research into the derivatization of the this compound scaffold and related structures has demonstrated significant functional group compatibility in various reaction types.

In the context of Suzuki couplings for the synthesis of 5-arylpyrrole-2-carboxylates, the methodology tolerates a variety of functional groups on the aryl bromide coupling partner. This includes both electron-donating and electron-withdrawing groups, as well as those with acidic protons. Similarly, palladium-catalyzed multicomponent syntheses of fused-ring pyrroles have shown that donor-substituted aryls, those with electron-withdrawing units, and even other heterocycles are well-tolerated.

Studies on the synthesis of unsymmetrically tetrasubstituted NH-pyrroles via a metal-free, double cyanation reaction have also highlighted good functional group compatibility. The reaction tolerates both electron-donating and weak electron-withdrawing substituents on the aryl groups of the starting α,β-unsaturated sulfonimines. This broad scope allows for the preparation of a wide array of pyrrole derivatives.

Furthermore, intramolecular cyclization reactions to form fluorazones have been shown to be effective in the presence of various carboxamides, tolerating different functional groups on the benzene (B151609) moiety. This demonstrates that even complex, multi-step transformations can exhibit high functional group tolerance. The development of catalytic systems, such as nickel-catalyzed cycloadditions, has also focused on expanding the functional group tolerance, with functionalities like thioethers, aryl chlorides, and bromides being compatible with the reaction conditions.

Table 3: Functional Group Tolerance in Various Derivatization Schemes
Reaction TypeTolerated Functional GroupsReference
Suzuki CouplingElectron-donating/withdrawing groups, groups with acidic protons
Palladium-Catalyzed Multicomponent SynthesisDonor-substituted aryls, electron-withdrawing units

Spectroscopic and Structural Elucidation of 2 3,5 Dimethylphenyl Pyrrole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(3,5-dimethylphenyl)pyrrole and its analogues. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H and ¹³C NMR Spectral Analysis for Regioselectivity and Purity

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the successful synthesis, regioselectivity, and purity of 2-arylpyrroles. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the pyrrole (B145914) and dimethylphenyl protons. The pyrrole protons typically appear in the range of δ 6.2–7.5 ppm, while the aromatic protons of the dimethylphenyl group and the methyl singlets show distinct chemical shifts. nsf.gov For instance, in a related compound, 2-(3,5-dimethylbenzoyl)pyrrole, the methyl protons appear as a singlet at δ 2.39 ppm, and the pyrrole and phenyl protons resonate at various points in the aromatic region. nsf.gov

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of an aldehyde group in a similar structure, 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, resonating at a characteristic downfield shift of δ 190–200 ppm. Aromatic carbons generally appear in the δ 120–140 ppm region. The specific chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra are crucial for verifying the desired 2-substituted regiochemistry and for assessing the sample's purity by identifying any signals from starting materials or byproducts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-(3,5-Dimethylbenzoyl)pyrrole 2.39 (s, 6H), 6.33 (dt, 1H), 6.88-6.90 (m, 1H), 7.14 (q, 1H), 7.19-7.21 (m, 1H), 7.48-7.52 (m, 2H), 9.79 (br s, 1H) 21.3, 110.9, 119.4, 125.1, 126.7, 131.3, 133.5, 138.0, 138.4, 185.3 nsf.gov
1-Benzyl-2-(3,5-dimethylphenyl)-3-methyl-1,4-dihydrochromeno[4,3-b]pyrrole 2.21 (s, 6H), 2.02 (d, 3H), 5.21 (s, 2H), 5.28 (d, 2H), 6.71-6.78 (m, 3H), 6.90-7.01 (m, 3H), 7.03-7.10 (m, 3H), 7.24 (t, 1H), 7.31 (dd, 2H) 9.6, 21.2, 64.9, 112.2, 116.1, 117.0, 119.5, 120.4, 121.5, 123.3, 124.2, 125.7, 126.2, 127.0, 128.3, 128.7, 129.1, 131.6, 135.0, 137.6, 139.3, 153.2 acs.org
Methyl 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylate 9.68 (br s, 1H), 8.17 (s, 1H), 7.87 (d, 1H), 7.79 (d, 1H), 7.51 (t, 1H), 6.98 (s, 1H), 6.62 (t, 1H), 3.88 (s, 3H), 2.65 (s, 3H) 26.8, 51.7, 108.7, 116.9, 123.6, 124.1, 127.6, 129.2, 129.3, 131.9, 135.7, 137.7, 161.6, 197.8 mdpi.com

Advanced NMR Techniques for Comprehensive Structural Assignment

For a complete and unambiguous structural assignment of this compound and its analogues, advanced two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the pyrrole ring and the dimethylphenyl substituent. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This technique is particularly powerful for establishing the connectivity between the pyrrole ring and the 3,5-dimethylphenyl group, confirming the 2-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the preferred conformation of the molecule, especially the rotational orientation of the phenyl ring relative to the pyrrole ring. princeton.eduresearchgate.net

The combined application of these techniques allows for a definitive assignment of all proton and carbon signals and provides a detailed picture of the molecule's constitution and conformation in solution. sdsu.eduprinceton.eduresearchgate.net

Infrared (IR) Spectroscopy: Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its analogues by detecting their characteristic vibrational frequencies.

The IR spectrum of pyrrole-containing compounds typically displays a prominent N-H stretching absorption in the region of 3100–3400 cm⁻¹. The exact position of this peak can be influenced by hydrogen bonding and the electronic nature of the substituents. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. cibtech.org

Furthermore, the C=C stretching vibrations of the aromatic rings (both pyrrole and phenyl) give rise to absorptions in the 1600–1500 cm⁻¹ range. For analogues containing a carbonyl group, such as 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, a strong C=O stretching band is expected between 1680 and 1700 cm⁻¹. The analysis of these characteristic vibrational modes provides confirmatory evidence for the presence of the key functional groups within the molecular structure.

Table 2: Characteristic IR Absorption Frequencies for 2-Arylpyrrole Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H (Pyrrole) Stretching 3100 - 3400
Aromatic C-H Stretching > 3000 cibtech.org
Aromatic C=C Stretching 1500 - 1600
C=O (Aldehyde) Stretching 1680 - 1700

X-ray Crystallography: Solid-State Structure Determination and Conformational Analysis

In the solid state, 2-arylpyrroles can adopt various conformations due to rotation around the single bond connecting the two rings. nih.gov The dihedral angle between the planes of the pyrrole and the phenyl ring is a key conformational parameter. This angle is influenced by a balance of steric hindrance from ortho substituents and electronic effects. nih.govplos.org In the case of this compound, the methyl groups at the meta positions of the phenyl ring are not expected to cause significant steric clash with the pyrrole ring, potentially allowing for a relatively planar conformation. However, crystal packing forces can also influence the observed conformation. rsc.org

Studies on related biaryl systems have shown that the presence of ortho substituents dramatically affects the conformational preference, often forcing the rings to adopt a twisted arrangement to relieve steric strain. nih.govplos.org While this compound lacks ortho substituents, a detailed X-ray crystallographic study would provide invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group. nih.gov

UV-Visible Spectroscopy: Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For 2-arylpyrroles, the UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions within the conjugated system formed by the pyrrole and phenyl rings.

Computational and Theoretical Chemistry of 2 3,5 Dimethylphenyl Pyrrole Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic distribution of a molecule. For complex aromatic systems like 2-(3,5-Dimethylphenyl)pyrrole, methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of its properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in the searched literature, extensive research on the parent molecule, 2-phenylpyrrole (2PhPyrr), provides a strong foundation for understanding its properties. Studies using the B3LYP functional with the 6-31++G(d,p) basis set offer detailed insights into the optimized geometry. dergipark.org.trresearchgate.net

Table 1: Selected Calculated Geometrical Parameters for 2-Phenylpyrrole (Analog). dergipark.org.tr
ParameterValue
Phenyl Ring C-C Bond Length1.395 - 1.408 Å
Pyrrole (B145914) Ring N-C Bond Length1.374 - 1.385 Å
Pyrrole Ring C-C Bond Length1.378 - 1.434 Å
Phenyl Ring Bond Angles117.8° - 121.1°
Pyrrole Ring Bond Angles106.4° - 110.4°

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and time-dependent DFT (TD-DFT), provide higher accuracy for electronic properties and spectra. researchgate.net Systematic theoretical studies on 2-phenylpyrrole have been conducted using these methods to simulate its vibrationally broadened absorption spectra. researchgate.net These simulations show good agreement with experimental data and reveal that the lowest energy transitions are primarily characterized by excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

For this compound, similar ab initio calculations would be expected to predict its electronic absorption spectrum. The electron-donating nature of the methyl groups would likely induce a slight red-shift (shift to longer wavelengths) in the absorption bands compared to the unsubstituted 2-phenylpyrrole. These calculations are crucial for understanding the photophysical behavior of the molecule. researchgate.net

Density Functional Theory (DFT) Studies

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and greater polarizability. dergipark.org.tr

In 2-phenylpyrrole, the HOMO is typically delocalized over the entire π-system, while the LUMO is predominantly located on the phenyl moiety. researchgate.net DFT calculations determined the HOMO-LUMO gap for 2-phenylpyrrole to be 4.66 eV. dergipark.org.tr

The two methyl groups on the phenyl ring of this compound are electron-donating. This electronic effect is expected to raise the energy of the HOMO more than the LUMO, leading to a slight reduction in the HOMO-LUMO gap compared to the unsubstituted analog. This would suggest that this compound is slightly more reactive and a better electron donor than 2-phenylpyrrole.

Table 3: Calculated Frontier Orbital Energies for 2-Phenylpyrrole (Analog). dergipark.org.tr
OrbitalEnergy (eV)
HOMO-5.61
LUMO-0.95
HOMO-LUMO Gap (Eg)4.66

Intermolecular Interaction Studies

In the solid state or in solution, molecules of this compound interact with each other through non-covalent forces. These interactions, though weak, are critical in determining the material's bulk properties, such as its crystal packing and solubility.

The aromatic nature of both the pyrrole and the dimethylphenyl rings allows for significant intermolecular interactions, primarily CH-π and π-π stacking. mdpi.comresearchgate.net

CH-π Interactions: These are attractive interactions that occur between a C-H bond (acting as a weak acid) and the electron cloud of a π-system (acting as a weak base). mdpi.comnih.gov In this compound, the C-H bonds of the pyrrole ring, the phenyl ring, and the methyl groups can all interact with the π-faces of neighboring molecules. mdpi.com The strength of these interactions is estimated to be around -1 kcal/mol and is dominated by dispersion forces. nih.govresearchgate.net

π-π Interactions: These interactions involve the stacking of the aromatic rings. researchgate.net The rings can arrange in various geometries, such as cofacial (eclipsed) or slipped-stack (offset), to maximize attractive forces and minimize repulsion. researchgate.net Crystal structure analysis of a related compound, 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, confirms the presence of both C-H···π and π–π stacking interactions, which connect molecules to form a layered structure. iucr.org This provides strong evidence that this compound would also exhibit robust π-π stacking in its crystal lattice, influencing its solid-state properties.

Hydrogen Bonding Networks and Their Energetics

Computational studies on pyrrole-containing molecular systems provide significant insights into the non-covalent interactions that govern their crystal packing and molecular recognition, with a particular focus on hydrogen bonding. The pyrrole ring itself contains a crucial N-H group that acts as a hydrogen bond donor, while various substituents can introduce acceptor atoms like oxygen or nitrogen.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to quantify the strength of these interactions. For instance, studies on carbonyl-substituted pyrrole derivatives have utilized the ωB97XD/6-311++G(d,p) level of theory to determine interaction energies. uni-regensburg.demdpi.com These analyses reveal that hydrogen bonds involving the pyrrole N-H group as a donor and a carbonyl oxygen atom as an acceptor (N-H···O) are particularly significant for stabilizing the crystal structures. uni-regensburg.demdpi.com The interaction energies for such bonds have been calculated to be in the range of 8.36 to 11.02 kcal/mol, indicating strong and stable interactions. uni-regensburg.demdpi.com

The energetics of these networks are sensitive to the specific molecular geometry and the electronic nature of the substituents. In cyclic triurea derivatives featuring a 3,5-dimethylphenyl group, computational modeling has been used to determine the enantiomerization barrier, which is influenced by the electronic properties of the substituent. nih.gov This demonstrates how theoretical chemistry can elucidate the subtle interplay between molecular structure and the energy of non-covalent interaction networks.

Table 1: Calculated Interaction Energies for Hydrogen Bonds in Pyrrole Derivative Systems This table presents data from computational studies on various pyrrole derivatives to illustrate typical hydrogen bond energetics. The specific molecule under study may exhibit different values.

Interacting Molecules/Motif Type of Hydrogen Bond Level of Theory Interaction Energy (kcal/mol) Reference
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one System N-H···O and N-H···Cl ωB97XD/6-311++G(d,p) 11.02 uni-regensburg.de
Methyl 1H-pyrrole-2-carboxylate System N-H···O ωB97XD/6-311++G(d,p) 8.36 uni-regensburg.demdpi.com
2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one System C-H···O/Cl ωB97XD/6-311++G(d,p) 7.62 uni-regensburg.de

In Silico Modeling for Ligand-Target Interactions: Predictive Studies

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery, enabling the prediction of how ligands like this compound and its derivatives might interact with biological targets. science.gov These computational techniques predict the binding orientation and affinity of a small molecule within the active site of a protein, providing crucial insights into its potential biological activity. nih.govbiorxiv.org

Predictive studies on various pyrrole-based compounds have demonstrated their potential as inhibitors for a range of enzymes implicated in disease. For example, molecular docking has been used to evaluate pyrrole derivatives as potential anticancer agents. In a study on thieno[2,3-b]pyrrol-5-one derivatives, docking simulations predicted the binding energies and interaction modes with Epidermal Growth Factor Receptor (EGFR) Tyrosinase Kinase. tandfonline.com The results indicated a moderate binding affinity, with calculated binding energies around -5.2 to -5.5 kcal/mol, and identified key hydrogen bonds and hydrophobic interactions within the enzyme's active site. tandfonline.com

Similarly, in silico studies have explored pyrrole derivatives as inhibitors for enzymes relevant to other conditions, such as Alzheimer's disease and diabetes. Polysubstituted pyrroles have been evaluated as potential inhibitors of acetylcholinesterase (AChE). researchgate.netnih.gov Molecular modeling suggested that certain derivatives could fit effectively into the AChE active site, stabilized by hydrogen bonds and hydrophobic interactions, with one potent compound showing an IC50 value of 2.95 µM. researchgate.netnih.gov Other research has investigated pyrrolyl benzohydrazides as dual inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), using docking scores to quantify binding affinity. mdpi.com

These predictive studies are vital for rational drug design. By simulating ligand-target interactions, researchers can prioritize compounds for synthesis and experimental testing, screen large virtual libraries for potential hits, and understand structure-activity relationships (SAR). science.govresearchgate.net The binding energy, typically expressed in kcal/mol, serves as a key metric, with more negative values suggesting stronger, more favorable binding. tandfonline.com

Table 2: Predicted Binding Affinities of Pyrrole Derivatives from In Silico Docking Studies This table showcases predictive binding energy data for various pyrrole derivatives against different biological targets. These values are illustrative of the application of in silico modeling to this class of compounds.

Compound Class Biological Target PDB ID Predicted Binding Energy (kcal/mol) Reference
Thieno[2,3-b]pyrrol-5-one derivative (15a) EGFR Tyrosinase Kinase 5JEB -5.3 tandfonline.com
Thieno[2,3-b]pyrrol-5-one derivative (15a) α-amylase 2MXX -5.53 tandfonline.com
Thieno[2,3-b]pyrrol-5-one derivative (15b) EGFR Tyrosinase Kinase 5JEB -5.51 tandfonline.com
Thieno[2,3-b]pyrrol-5-one derivative (15b) α-amylase 4X9Y -5.84 tandfonline.com
Polysubstituted Pyrrole derivative (4ad) Acetylcholinesterase (AChE) - (IC50 = 2.95 µM) researchgate.netnih.gov
Pyrrole derivative (6) Monoamine Oxidase-A (MAO-A) 2Z5Y (Ki = 0.1221 µM) nih.gov

Advanced Applications of 2 3,5 Dimethylphenyl Pyrrole and Its Derivatives in Materials Science and Supramolecular Chemistry

Design and Synthesis of Pyrrole-Based Ligands for Metal Coordination

The self-assembly of ligands and metal ions is a powerful strategy for constructing complex, three-dimensional structures like metallo-macrocycles and cryptands. Pyrrole-based ligands have been successfully employed in the metal-directed synthesis of these cage-like molecules. rsc.org A common synthetic approach involves creating multidentate ligands from a pyrrole (B145914) framework, which then coordinate with metal ions to form large, organized structures. rsc.orgcapes.gov.br

For instance, dithiocarbamate (B8719985) (dtc) ligands synthesized from a pyrrole backbone can self-assemble with metal ions such as zinc(II), nickel(II), and copper(II). rsc.orgrsc.orgresearchgate.net This process yields neutral, dinuclear metallo-macrocycles and trinuclear metallo-cryptands. rsc.orgrsc.orgcapes.gov.br The incorporation of the pyrrole N-H groups within these structures is particularly significant, as they can act as recognition sites for anionic guest molecules, precluding direct coordination of the anion to the metal center. rsc.org While specific research highlighting the 2-(3,5-dimethylphenyl)pyrrole unit in these exact structures is not prevalent, its incorporation would be a logical strategy to modulate the solubility and steric environment within the macrocyclic cavity, potentially influencing guest binding selectivity. The synthesis of these structures is often a thermodynamically driven process, leading to higher yields than traditional covalent synthesis. rsc.org

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, creating highly stable complexes. The use of a deprotonated pyrrole ring as the central donor in a pincer framework (e.g., PNP, NNN, or PSiP ligands) has become a versatile strategy in coordination chemistry. rsc.orgnih.govacs.org The substituents on the pyrrole ring are critical for tuning the ligand's characteristics.

The table below summarizes key characteristics of pyrrole-based pincer ligands, illustrating how structural modifications influence their coordination properties.

Ligand TypeMetal ComplexKey FindingResearch Focus
PSiP PincerPalladium, Rhodium, PlatinumPyrrole linker attenuates donor ability compared to phenylene linkers while maintaining a similar steric profile. rsc.orgrsc.orgSteric and Electronic Characterization
PNN PincerPalladium, NickelUnsymmetrical PNN pincers can show higher catalytic activity in norbornene polymerization than symmetrical NNN or PNP pincers. nih.govresearchgate.netCatalytic Activity
PNP PincerCobalt, NickelDehydrogenation of the pyrrole backbone creates a more electron-rich ligand, shifting the redox potentials of the metal complexes. nih.govRedox Properties
NNN PincerCopper, SilverLigand can act in both a typical pincer fashion and a bridging mode to support the formation of multinuclear clusters. rsc.orgCluster Formation

The selective recognition of anions by synthetic receptors is a major goal in supramolecular chemistry, with applications in sensing, extraction, and transport. nih.govresearchgate.net The pyrrole ring is an excellent hydrogen-bond donor through its N-H proton, making it a fundamental building block for anion receptors. nih.gov While simple pyrrole is not an efficient anion receptor in solution, incorporating it into more complex structures, such as those bearing aryl substituents, significantly enhances its binding capabilities. nih.gov

Receptors featuring aryl groups attached directly to the pyrrole can function as effective anion sensors. nih.gov The binding of an anion (e.g., fluoride (B91410), acetate (B1210297), or dihydrogen phosphate) to the pyrrole N-H group perturbs the electronic structure of the receptor, leading to detectable changes in its absorbance or fluorescence emission spectra. nih.gov This principle is the basis for colorimetric and fluorescent anion sensors. researchgate.netcolby.edu More complex structures like calix nih.govpyrroles, which are macrocycles made of four pyrrole units, are highly effective receptors for anions and ion pairs. acs.org The design of chiral pyrrole-based receptors has even led to systems capable of differentiating between enantiomers of anionic guests. escholarship.orgnih.gov

Receptor TypeAnion(s) BoundKey Feature
Dipyrromethane with aryl groupsF⁻, AcO⁻, H₂PO₄⁻Changes in absorbance and fluorescence upon anion binding. nih.gov
Tris(pyrrolamide)Various anions, (S)-(+)- and (R)-(−)-mandelatePreorganized cavity of amide and pyrrole H-bond donors; demonstrates enantioselective recognition. escholarship.orgnih.gov
Calix nih.govpyrroleHalides, various ion pairsMacrocyclic structure creates a well-defined binding pocket for anions. acs.org
Pyrrole-based dithiocarbamate metallo-cryptandBenzoate (B1203000), other anionsCopper cryptand shows affinity for benzoate and exhibits a significant electrochemical response to various anions. rsc.orgrsc.orgresearchgate.net

Pincer Ligands Featuring Pyrrole-Based Linkers: Steric and Electronic Characterization

Development of Conjugated Polymers and Organic Electronic Materials

Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, are cornerstone materials for organic electronics, including organic field-effect transistors (OFETs) and organic solar cells. Pyrrole derivatives are valuable monomers for creating these materials due to their electron-rich nature and synthetic versatility. beilstein-journals.org The strategy of combining electron-donating and electron-accepting units within the polymer chain (a D-A architecture) is widely used to control the material's band gap and electronic properties. rsc.orgmdpi.com

Pyrrolo[3,2-b]pyrrole (DHPP) is a synthetically accessible building block used in conjugated polymers. rsc.org Research has shown that diversifying the aromatic units attached to the periphery of the DHPP core is a powerful method for tuning the resulting polymer's optoelectronic properties. rsc.org Substituting the core with different groups, such as phenyl, thienyl, or benzothiadiazole, allows for the optical absorbance to be tuned across the visible spectrum. rsc.org This provides clear design principles for achieving polymers with desired characteristics. A this compound unit could be incorporated into such polymer backbones to leverage its specific electronic and solubility-enhancing properties. The dimethyl substitution offers steric bulk that can disrupt excessive aggregation, improving processability, while still participating in the conjugated system.

The table below shows how different building blocks in D-A polymers influence their electronic properties.

Polymer CoreDonor/Acceptor UnitHOMO (eV)LUMO (eV)Optical Band Gap (eV)Application
Diketopyrrolopyrrole (DPP)Thiophene-5.25-3.531.72OFET
isoDPPCarbazole-5.51-3.561.95Photovoltaics mdpi.com
Benzodipyrrolidone (BDP)Thiophene-5.61-3.532.08OFET mdpi.com
Thieno[3,2-b]thiophene-DPP (TTDPP)di(selenophene-2-yl)ethene (SVS)-5.28-3.521.76OFET rsc.org

Functional Materials with Specific Optical Properties (e.g., Fluorescent Materials)

Derivatives of 2-arylpyrrole are important scaffolds for creating functional materials with specific optical properties, particularly fluorescence. mdpi.com The interaction between the electron systems of the pyrrole and the attached aryl ring can be engineered to produce molecules that absorb and emit light at specific wavelengths. This makes them suitable for applications ranging from organic light-emitting diodes (OLEDs) to advanced sensor technologies. mdpi.com

For example, novel blue colorants based on a pyrrole core have been designed for use in image sensor color filters. mdpi.com By modifying the substituents on the pyrrole and phenyl rings, researchers can tune properties such as the maximum absorption wavelength (λmax), molar extinction coefficient (ε), and thermal stability. mdpi.com In one study, introducing a dihexylamino group onto the phenyl ring of a cyano-functionalized pyrrole derivative resulted in a material with a high molar extinction coefficient and excellent thermal stability, making it a promising candidate for commercial applications. mdpi.com The development of fluorescent pyrrole-based probes has also been a focus of medicinal chemistry, for instance, in creating probes that selectively bind to biological targets like the COX-2 enzyme. nih.gov

Compound Typeλmax (nm)Molar Extinction Coefficient (L mol⁻¹ cm⁻¹)Key Application
Blue Pyrrole Derivative (BAPCP)6156.03 x 10⁴Image Sensor Color Filter mdpi.com
Blue Pyrrole Derivative (HAPCP)6156.91 x 10⁴Image Sensor Color Filter mdpi.com
5-Aryl 1H-Pyrrole-2-Carboxylate EstersN/AN/AGeneral Organic Fluorescent Materials mdpi.com
Pyrrole-based COX-2 ProbesN/AN/ABiological Imaging and Inhibition nih.gov

Nanomaterial Functionalization using Pyrrole Derivatives

The functionalization of nanomaterials, such as carbon nanotubes (CNTs) and graphene, is a critical step in tailoring their properties for specific applications. Attaching molecules to the surface of these sp² carbon allotropes can alter their solubility, dispersibility, and electronic characteristics, or introduce new functionalities. mdpi.compolimi.it Pyrrole derivatives have proven to be effective agents for this purpose. mdpi.comresearchgate.net

A sustainable and efficient method for functionalizing carbon nanomaterials involves a cycloaddition reaction with pyrrole compounds. mdpi.com This process can form covalent bonds between the pyrrole derivative and the carbon surface. mdpi.com For example, single and multi-walled carbon nanotubes have been functionalized with a polypropylene (B1209903) glycol-decorated pyrrole. mdpi.comresearchgate.net This modification was exploited to create a nano-conveyor system for the drug doxorubicin (B1662922), demonstrating the potential of this approach in biomedical applications. mdpi.com In other work, münchnones, which are mesoionic compounds, react with graphene via a 1,3-dipolar cycloaddition to produce graphene decorated with pyrrole rings. nih.gov This functionalization was shown to be a pathway to producing nanocomposites with antimicrobial properties. nih.gov The use of bio-based pyrrole compounds to functionalize carbon black for use in elastomer composites further highlights the versatility and sustainability of this chemical approach. polimi.it

NanomaterialPyrrole Derivative UsedFunctionalization MethodOutcome / Application
Single/Multi-Walled CNTsPolypropylene glycol decorated pyrroleCycloaddition ReactionDevelopment of a doxorubicin nano-conveyor for drug delivery. mdpi.comresearchgate.net
Graphene LayersPyrrole compounds from Paal-Knorr reactionDomino reaction (carbocatalyzed oxidation and Diels-Alder cycloaddition)Modification of graphene's solubility parameter. mdpi.com
Graphite FlakesMünchnone (generates pyrrole ring)1,3-Dipolar CycloadditionProduction of few-layer graphene with pyrrole rings; creation of antimicrobial nanocomposites. nih.gov
Carbon Black (CB)2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP)Thermal mixingCoupling agent for unsaturated elastomers in composites. polimi.it

Host-Guest Chemistry and Supramolecular Assemblies

In the realm of supramolecular chemistry, the formation of host-guest complexes relies on non-covalent interactions to create large, well-ordered structures. nih.govtaylorfrancis.com Pyrrole-containing molecules are exceptional building blocks for these assemblies, primarily due to the hydrogen-bonding capability of the pyrrole N-H group, which makes them effective anion receptors. nih.govoup.com

The substitution of the pyrrole ring with aryl groups is a key strategy for tuning the properties of these molecular hosts. acs.orgrsc.org The 2-(3,5-dimethylphenyl) substituent, for example, can influence the binding affinity and selectivity of the pyrrole host. BF2 complexes of aryl-substituted dipyrrolyldiketones have been synthesized and studied for their anion binding properties. acs.org Research has shown that the binding constants for various anions are affected by the nature of the aryl substituent, with factors such as planarity and the number of interacting C-H units playing a crucial role. acs.orgnih.gov For instance, the binding affinity of such receptors was found to decrease in the order of phenyl > o-tolyl > 2,6-dimethylphenyl, highlighting the significant impact of steric hindrance from the methyl groups on the aryl ring. acs.org

Aryl substitution at the α-positions of pyrrole is an effective method for introducing a variety of functional groups to the periphery of anion receptors. acs.orgnih.gov This functionalization can lead to the formation of complex supramolecular structures, such as organogels. Derivatives bearing long alkoxy chains on the aryl rings have been shown to form emissive gel structures in hydrocarbon solvents, driven by the π-π stacking of the core planes. acs.orgnih.gov The this compound framework, with its potential for further functionalization, fits well within this design strategy for creating new soft materials.

The table below summarizes the types of supramolecular assemblies that can be formed using functionalized pyrrole derivatives.

Assembly TypeDriving InteractionsKey Pyrrole Derivative FeaturePotential Application
Anion Complexes Hydrogen Bonding (N-H•••Anion), C-H•••Anion InteractionsElectron-withdrawing or Aryl substituents enhancing N-H acidity and providing additional interaction sites. nih.govnih.govAnion sensing, Ion transport, Catalysis. bohrium.comacs.org
Organogels π-π Stacking, van der Waals forcesExtended π-conjugated systems, often with peripheral long alkyl chains on aryl substituents. acs.orgnih.govSoft materials, Emissive materials, Stimuli-responsive systems.
Coordination Cages Metal-Ligand CoordinationPyrrole units incorporated into larger multidentate ligands. nih.govMolecular encapsulation, Catalysis, Drug delivery. nitschkegroup-cambridge.com
Calix[n]pyrroles Hydrogen Bonding, Ion-Dipole InteractionsMacrocyclic structure composed of multiple pyrrole units. ajrconline.orgIon-pair recognition, Herbicide detection, Molecular sensing.

The synthesis of specific derivatives, such as methyl 5-(aryl)-1H-pyrrole-2-carboxylates, has been achieved through methods like the Suzuki coupling. These compounds are valuable as organic fluorescent materials and as building blocks for more complex architectures like metal-organic frameworks.

The following table details the synthesis of a key derivative, highlighting the conditions used.

ProductReactantsReaction TypeYield
Methyl 5-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylate Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, 1-bromo-3,5-dimethylbenzeneSuzuki Coupling81%

This synthetic accessibility, combined with the rich host-guest chemistry of the pyrrole motif, positions this compound and its derivatives as highly promising components for the rational design of advanced functional materials and supramolecular systems.

Mechanistic Investigations of 2 3,5 Dimethylphenyl Pyrrole Interactions with Biological Systems Academic Research Focus

Studies on Biomolecular Interactions and Modulation Mechanisms

The biological activity of pyrrole (B145914) derivatives is rooted in their ability to engage with various biomolecules. The core structure, featuring a pyrrole ring and a dimethylphenyl group, provides a scaffold that can be functionalized to target specific biological entities. The structural features of these compounds facilitate a range of interactions, including hydrogen bonding and π-π stacking, which are crucial for their biological efficacy. smolecule.com The nature and intensity of these interactions are heavily influenced by the specific substituents attached to the pyrrole scaffold, which ultimately dictates the compound's biological profile.

For instance, some complex derivatives have been investigated for their potential to inhibit enzymes critical for disease processes. One such derivative, butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, is noted for its ability to bind to enzymes involved in DNA replication and repair. smolecule.com Another example, 5-chloro-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide, has been identified as a modulator of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism. google.com

In the realm of receptor interactions, derivatives have been designed to act as antagonists. Thieno[2,3-c]pyrroles synthesized from 1-(3,5-dimethylphenyl)-3-hydroxypropan-1-one were screened as potential antagonists for the gonadotropin-releasing hormone (GnRH) receptor. tandfonline.com Furthermore, a series of pyrrolone derivatives have been identified as high-affinity intracellular allosteric modulators for the CC chemokine receptors 1 and 2 (CCR1 and CCR2), which are involved in inflammatory responses. nih.gov These studies underscore the versatility of the pyrrole scaffold in designing molecules that can selectively target different classes of proteins.

Table 1: Interaction of 2-(3,5-Dimethylphenyl)pyrrole Derivatives with Enzymes and Receptors

Derivative NameTarget Enzyme/ReceptorObserved Interaction/Effect
Butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDNA replication and repair enzymesBinding and potential inhibition. smolecule.com
5-Chloro-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamidePyruvate Kinase M2 (PKM2)Modulation of enzyme activity. google.com
Thieno[2,3-c]pyrrole derivativeGonadotropin-releasing hormone (GnRH) receptorScreened as a potential antagonist. tandfonline.com
Pyrrolone derivativesCC Chemokine Receptors 1 and 2 (CCR1/CCR2)High-affinity intracellular allosteric modulation; inverse agonism at CCR1. nih.gov

The interaction of pyrrole derivatives with proteins leads to the modulation of their biological functions. This can occur through several mechanisms, from competitive inhibition at active sites to allosteric modulation at distant binding pockets. The functional groups appended to the core pyrrole structure are key determinants of the modulatory effect.

For example, derivatives containing an aldehyde group, such as 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, possess the potential to form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on a protein, which can lead to irreversible inhibition and significant alteration of protein function. In contrast, other derivatives rely on non-covalent interactions. The pyrrole ring and associated aromatic groups can participate in π-π stacking and hydrogen bonding, which contribute to the binding affinity and stability of the ligand-protein complex. smolecule.com

Studies on pyrrolone derivatives targeting chemokine receptors have revealed a sophisticated mechanism of allosteric modulation. These compounds bind to an intracellular site on the receptors, distinct from the site where endogenous chemokines bind. nih.gov This binding induces a conformational change in the receptor that inhibits its signaling activity, a mechanism known as inverse agonism. nih.gov This demonstrates that pyrrole-based compounds can modulate protein function in complex ways beyond simple competitive binding. The specific arrangement of functional groups in these molecules is critical for their ability to interact with enzymes and receptors, thereby modulating their activity and producing therapeutic effects. ontosight.ai

Interaction with Enzymes and Receptors

In Vitro Studies of Cellular Mechanisms and Biochemical Pathways

In vitro studies using cell cultures are essential for elucidating the cellular consequences of the biomolecular interactions of pyrrole derivatives. These studies bridge the gap between molecular-level binding and organism-level effects by detailing how these compounds affect cellular mechanisms and biochemical pathways.

Many pyrrole derivatives, including those with a dimethylphenyl substituent, have been investigated for their anticancer properties. mdpi.comnih.gov For example, 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde has been noted for its ability to inhibit the proliferation of cancer cells. The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways that control cell growth and survival. smolecule.com Some diaryl pyrrole derivatives have been shown to act as tubulin polymerization inhibitors, blocking the cell cycle and inducing apoptosis. unipd.it

Metabolic studies also provide insight into the biochemical pathways affected by these compounds. Research on the antihypertensive agent N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride showed that its biotransformation in rats is primarily restricted to the pyrrole ring. nih.gov The ring undergoes oxidative cleavage, which is suggested to be mediated by a 2,3-dioxygenase-like activity, followed by a series of chemical rearrangements. nih.gov This highlights how the pyrrole moiety can be a primary site for metabolic transformation, influencing the compound's pharmacokinetic profile.

Table 2: Summary of In Vitro Cellular Effects of Selected Pyrrole Derivatives

Derivative Class/NameCell Line/SystemObserved Cellular Mechanism/Pathway
Butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateCancer cellsInduction of apoptosis by activating specific signaling pathways. smolecule.com
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehydeCancer cellsInhibition of cell proliferation.
Diaryl pyrrole analoguesHuman cancer cell lines (e.g., HT-29)Inhibition of tubulin polymerization, cell cycle blockage, induction of apoptosis. unipd.it
N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamineRat (in vivo)Metabolic oxidative cleavage of the pyrrole ring. nih.gov

Chemoinformatic and Computational Approaches to Interaction Mechanisms

Chemoinformatic and computational methods are increasingly vital tools for investigating and predicting the interactions of compounds like this compound with biological systems. These approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.govcbuic.cz

Molecular docking is a widely used computational technique to predict the binding conformation and affinity of a ligand to a protein target. researchgate.netresearchgate.net Docking studies have been employed for various pyrrole derivatives to understand how they fit into the active or allosteric sites of enzymes and receptors, such as α-glucosidase and protein kinases. nih.govacs.org These studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For instance, a docking protocol for pyrrole-containing monoamine oxidase B (MAO-B) inhibitors was optimized to achieve a high correlation with experimental activity data, providing a reliable model for future virtual screening. cbuic.cz

Table 3: Computational and Chemoinformatic Properties of a Selected Pyrrole Derivative

Derivative NameComputational Method/ParameterValue/Finding
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acidTPSA (Topological Polar Surface Area)42.23 Ų chemscene.com
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acidLogP (Lipophilicity)3.41 chemscene.com
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acidHydrogen Bond Acceptors2 chemscene.com
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acidHydrogen Bond Donors1 chemscene.com
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acidRotatable Bonds2 chemscene.com

Future Directions and Emerging Research Avenues for 2 3,5 Dimethylphenyl Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrrole (B145914) derivatives is a well-established area of organic chemistry, yet the pursuit of more sustainable and efficient methods remains a critical goal. beilstein-journals.orgrsc.orgnih.gov Future research should focus on developing "green" synthetic routes to 2-(3,5-dimethylphenyl)pyrrole and its derivatives. This includes the exploration of:

Catalytic Systems: Investigating novel, non-toxic, and recyclable catalysts, such as those based on earth-abundant metals or organic acids derived from biomass, can significantly reduce the environmental impact of synthesis. lucp.netrsc.org The use of nano-catalysts, which offer high reactivity and can often be reused multiple times without significant loss of activity, presents a particularly promising avenue. lucp.net

Alternative Reaction Conditions: Moving away from hazardous organic solvents is a key tenet of green chemistry. Research into solvent-free reaction conditions, reactions in aqueous media, and the use of deep eutectic mixtures as both solvent and catalyst can lead to more environmentally benign processes. beilstein-journals.orgrsc.org Microwave-assisted synthesis also offers a pathway to faster and more efficient reactions. beilstein-journals.org

Novel Precursors and Reactions: Exploring new starting materials and reaction types, such as photochemical and electrochemical methods, can open up new avenues for pyrrole synthesis with different mechanistic pathways. rsc.org One-pot syntheses that combine multiple steps into a single, efficient process are also highly desirable for their atom economy and reduced waste. acs.org

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Green Catalysis Use of non-toxic, recyclable catalysts (e.g., bio-sourced acids, nano-catalysts). lucp.netReduced environmental impact, lower cost, potential for improved yields and selectivity.
Alternative Solvents Aqueous media, deep eutectic solvents, solvent-free conditions. beilstein-journals.orgrsc.orgElimination of volatile organic compounds (VOCs), simplified purification.
Enabling Technologies Microwave irradiation, photochemistry, electrochemistry. beilstein-journals.orgrsc.orgFaster reaction times, novel reactivity, milder reaction conditions.
One-Pot Reactions Multi-step sequences in a single reaction vessel. acs.orgIncreased efficiency, reduced waste, and simplified procedures.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of the pyrrole ring is well-documented, but the specific substitution pattern of this compound offers opportunities to uncover new and useful chemical transformations. Future investigations could include:

Skeletal Recasting: A novel strategy involves the "skeletal recasting" of simple pyrroles into more complex, fully substituted derivatives. nih.govacs.org This approach, which can involve reactions with agents like azoalkenes, could be applied to this compound to generate a library of new compounds with unique substitution patterns. nih.gov

Catalytic Cross-Coupling: The development of one-pot sequential reactions, such as a titanium-catalyzed [2+2+1] pyrrole synthesis followed by a Suzuki cross-coupling, can provide access to highly substituted 2-arylpyrroles that are otherwise difficult to synthesize. rsc.orgchemrxiv.org

Asymmetric Synthesis: The development of methods for the atroposelective synthesis of axially chiral 2-arylpyrroles is a growing area of interest. wpmucdn.com Given the substitution pattern of this compound, it could serve as a key building block in the synthesis of novel chiral ligands and catalysts.

Advanced Functionalization for Tailored Material and Ligand Properties

The functionalization of the pyrrole core is crucial for fine-tuning the properties of the resulting materials and molecules. For this compound, future research should focus on:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. researchgate.net Developing selective C-H functionalization methods for the pyrrole ring and the dimethylphenyl substituent will enable the efficient synthesis of a wide range of derivatives.

Polymer and Nanocomposite Integration: Covalently functionalizing polymers like alginate with pyrrole derivatives can create electroconductive bioinks for 3D printing and tissue engineering applications. mdpi.compreprints.org Similarly, functionalizing graphene layers with pyrrole-based compounds can improve the properties of natural rubber nanocomposites. mdpi.com Investigating the incorporation of this compound into such systems could lead to materials with tailored mechanical and electronic properties. mdpi.commdpi.com

Porphyrin and Calix bohrium.compyrrole Chemistry: The 3,5-dimethylphenyl group can be incorporated into the meso-positions of porphyrins and calix bohrium.compyrroles. nih.govrsc.org This allows for the synthesis of complex host-guest systems and functional materials with tunable properties for applications in sensing and molecular recognition. rsc.org

Integration into Complex Supramolecular Architectures and Advanced Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies from molecular building blocks. tue.nl this compound and its derivatives are promising candidates for the construction of such architectures due to the potential for π-π stacking and hydrogen bonding interactions. researchgate.net

Self-Assembling Systems: Pyrrole-containing molecules, including block copolymers and calix bohrium.compyrroles, can self-assemble into a variety of ordered structures, such as mesoporous materials and dimeric capsules. acs.orgpnas.org The specific steric and electronic properties of the this compound unit can be used to control the self-assembly process and the properties of the resulting materials.

Nanoparticle Formation: Pyrrole and porphyrin-derived molecules can be used to create self-assembled nanoparticles, including silica-pyrrole hybrids and porphysomes, for biomedical applications. nih.gov The this compound moiety could be incorporated into these systems to modulate their size, stability, and therapeutic or diagnostic capabilities.

Dynamic Covalent Chemistry: The reversible formation of covalent bonds, such as imine bonds, can be used to construct shape-persistent organic cages from pyrrole-containing building blocks. rsc.org The this compound scaffold could be functionalized with reactive groups to participate in these dynamic covalent chemistries, leading to novel molecular containers.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and machine learning are becoming increasingly important tools in the design and discovery of new molecules and materials. researchgate.netresearchgate.net For this compound, these approaches can be used to:

Predict Reaction Outcomes: Machine learning models can be trained to predict the yield of chemical reactions, such as the condensation of pyrroles with aldehydes, aiding in the optimization of synthetic protocols. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish relationships between the molecular structure of pyrrole derivatives and their macroscopic properties. researchgate.netunimore.it This allows for the in silico screening of virtual libraries of compounds to identify candidates with desired characteristics, such as specific electronic or material properties. acs.org

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of new pyrrole derivatives, for example, as antioxidants or enzyme inhibitors. mdpi.com Quantum chemical descriptors can be used to improve the accuracy of these models. mdpi.com

Computational ApproachApplication for this compoundExpected Outcome
Machine Learning Predicting reaction yields and physicochemical properties. researchgate.netAccelerated discovery of optimal synthetic conditions and novel materials.
QSPR Modeling Correlating molecular structure with material properties (e.g., in polymers). acs.orgRational design of materials with tailored electronic and physical properties.
QSAR Modeling Predicting biological activities (e.g., antioxidant, enzyme inhibition). mdpi.comEfficient identification of promising candidates for further experimental investigation.
Quantum Chemical Calculations Determining electronic descriptors for QSAR/QSPR models. mdpi.comImproved accuracy and predictive power of computational models.

Mechanistic Elucidation of Novel Applications and Biological Interactions

A deeper understanding of the mechanisms by which this compound and its derivatives function is essential for the development of new applications.

Elucidating Reaction Mechanisms: Detailed mechanistic studies, including the use of isotopic labeling experiments, are needed to understand the pathways of novel reactions involving this compound, such as skeletal recasting. nih.gov

Investigating Biological Targets: For derivatives that show biological activity, it is crucial to identify their specific molecular targets and elucidate the mechanism of action. nih.gov For example, kinetic studies can reveal the mode of enzyme inhibition for compounds identified as potential inhibitors. nih.gov

Understanding Structure-Activity Relationships (SAR): A systematic study of how changes in the molecular structure of this compound derivatives affect their biological activity is necessary to guide the design of more potent and selective compounds. nih.gov This includes understanding the role of the pyrrole ring and its substituents in interactions with biological targets. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-Dimethylphenyl)pyrrole, and how can reaction efficiency be optimized?

The Paal-Knorr synthesis is a primary method, utilizing 1,4-diketones and ammonia derivatives. For example, 2,5-hexadione reacts with butyl carbamate under acidic conditions to form intermediates via nucleophilic addition of imine and enamine species . Efficiency optimization involves in-situ monitoring (e.g., FTIR spectroscopy) to track intermediate formation and adjust reaction parameters like temperature or stoichiometry. Kinetic modeling, as demonstrated in studies using chemometric methods, can identify rate-limiting steps (e.g., two-step mechanisms with activation energies calculated via Arrhenius equations) . Alternative routes include base-assisted cyclization of aryl-substituted precursors, achieving yields up to 63% when using ethanol or benzene for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substitution patterns and aromaticity. For instance, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones show distinct proton signals at δ 5.2–7.3 ppm for aromatic protons and δ 9–12 ppm for hydroxyl groups .
  • Fourier Transform Infrared (FTIR): Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in pyrrolone derivatives) and monitors reaction progress .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weights (e.g., [M+H]+ peaks matching theoretical values within 0.001 Da) .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

  • Density: 1.087 g/cm³, affecting solvent selection for reactions .
  • Boiling Point: ~375°C, requiring high-temperature setups for distillation .
  • Solubility: Limited solubility in polar solvents due to aromaticity; toluene or dichloromethane are preferred for synthesis .
  • Thermal Stability: Decomposes above 200°C, necessitating controlled heating during reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storage: Keep in airtight containers away from oxidizers and ignition sources (UN 1992, Hazard Class 3.2) .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the reaction mechanisms of this compound synthesis?

Density Functional Theory (DFT) calculations map potential energy surfaces to identify transition states and intermediates. For example, DFT studies on the Paal-Knorr reaction revealed that enamine intermediates form more readily than imine species in specific solvent systems, guiding solvent selection for higher yields . Computational models also predict regioselectivity in cyclization reactions, aiding in the design of asymmetric derivatives .

Q. How can researchers resolve contradictions in reported reaction pathways for pyrrole derivatives?

Contradictions often arise from differing reaction conditions (e.g., solvent polarity, catalysts). For instance, the Paal-Knorr mechanism with ethanolamine proceeds via a different intermediate pathway compared to butyl carbamate . Resolving these requires:

  • Comparative Kinetic Studies: Analyze rate constants under varying conditions.
  • Isolation of Intermediates: Use chromatography or cryogenic trapping to characterize transient species .
  • Cross-Validation: Combine experimental data (e.g., FTIR) with computational simulations to reconcile divergent pathways .

Q. What strategies are used to study the structure-activity relationships (SAR) of this compound in pharmacological applications?

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3- or 5-position to enhance bioactivity. Fluorinated derivatives show improved metabolic stability in antiviral assays .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using IC50 measurements. For example, 3,5-disubstituted pyrrolo[2,3-b]pyridines exhibit nanomolar inhibition in cancer cell lines .
  • Molecular Docking: Predict binding affinities to receptors like orexin or dopamine transporters, guiding synthetic prioritization .

Q. What advanced purification techniques are recommended for isolating this compound derivatives with high purity?

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar derivatives .
  • Recrystallization: Ethanol or benzene effectively remove byproducts from hydroxy-pyrrolones, yielding >95% purity .
  • High-Performance Liquid Chromatography (HPLC): Essential for separating enantiomers or structurally similar analogs (e.g., 3-alkynyl vs. 3-aryl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.